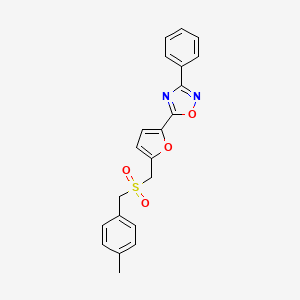

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Description

Evolution from Early Discoveries to Modern Applications

The 1,2,4-oxadiazole ring, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its bioisosteric potential became apparent. This heterocycle’s ability to mimic ester and amide groups while resisting hydrolysis catalyzed its adoption in drug design. By the 1960s, oxolamine—a 1,2,4-oxadiazole derivative—emerged as the first commercial drug leveraging this scaffold, marketed as a cough suppressant due to its antitussive properties.

Recent advances in synthetic methodologies (Table 1) have expanded the accessibility of 1,2,4-oxadiazole derivatives. For instance, cyclization reactions between amidoximes and acyl chlorides or activated carboxylic acids now enable efficient library synthesis. These methods address early challenges such as low yields and purification difficulties, facilitating the exploration of structure-activity relationships (SARs). Modern derivatives exhibit diverse activities, including inhibition of butyrylcholinesterase (BuChE) for Alzheimer’s disease therapy, antagonism of σ receptors for neurological disorders, and antimicrobial effects.

Table 1: Key Synthetic Routes for 1,2,4-Oxadiazoles

Resurgence in Drug Discovery

The period from 2010 to 2025 witnessed a 120% increase in publications on 1,2,4-oxadiazoles, driven by their versatility in targeting enzymes and receptors. For example, compound 6n (a 1,2,4-oxadiazole derivative) demonstrated selective BuChE inhibition (IC~50~ = 5.07 µM) with 19.7-fold selectivity over acetylcholinesterase, highlighting the scaffold’s potential in neurodegenerative disease therapy. Similarly, derivatives bearing sulfonyl groups have shown enhanced binding to hydrophobic enzyme pockets, as evidenced by docking studies.

Properties

IUPAC Name |

5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-15-7-9-16(10-8-15)13-28(24,25)14-18-11-12-19(26-18)21-22-20(23-27-21)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGZDQPULMWCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the furan ring and the oxadiazole ring separately. The furan ring can be synthesized from furfural, which is derived from biomass . The oxadiazole ring is often synthesized through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the coupling of the furan ring with the oxadiazole ring using a sulfonyl methyl group as a linker .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure combines a sulfonylmethyl-furan moiety with a phenyl-oxadiazole core. Below is a comparison with structurally related 1,2,4-oxadiazole derivatives:

Notes:

- logP Estimation : The target compound’s logP is estimated to be higher than derivatives without sulfonyl groups (e.g., 4.24 for 5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole ) due to the hydrophobic 4-methylbenzyl-sulfonyl moiety.

- Solubility : Sulfonyl groups typically enhance water solubility via hydrogen bonding, but the 4-methylbenzyl group may counteract this effect, leading to moderate solubility .

Biological Activity

5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to elucidate its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacokinetic parameters based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. The structure features a furan ring substituted with a sulfonyl group and an oxadiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably:

- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM) .

- U937 (Acute Monocytic Leukemia) : The compound showed significant cytotoxicity with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| U937 | Micromolar range | Doxorubicin | Variable |

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction . Flow cytometry assays indicated that the compound triggers apoptotic pathways in cancer cells through:

- Increased p53 Expression : The compound upregulates p53 levels, a critical tumor suppressor involved in cell cycle regulation and apoptosis.

- Caspase Activation : It promotes the cleavage of caspase-3, leading to programmed cell death .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

- Bioavailability : A study indicated that after ocular administration, the maximum plasma concentration reached 349.85 ng/mL with a half-life of approximately 46.4 hours .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | 349.85 ng/mL |

| Half-Life | 46.4 hours |

| Relative Bioavailability | 81.03% |

Case Studies and Research Findings

Several research articles have documented the promising activity of oxadiazole derivatives in drug discovery:

- Novel Derivatives : A study reported that oxadiazole derivatives demonstrated greater cytotoxic activity than established chemotherapeutics like Doxorubicin against various cancer cell lines .

- Mechanistic Insights : Molecular docking studies revealed strong interactions between the oxadiazole core and target proteins involved in cancer progression, suggesting potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.